3,4-dimethyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
3,4-dimethyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a pyridinyl group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylbenzoic acid with 2-amino-3-pyridinecarboxylic acid to form an intermediate, which is then cyclized to produce the benzoxazole ring. The final step involves the coupling of the benzoxazole intermediate with 3,4-dimethylbenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and benzoxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzoxazoles.
Scientific Research Applications
3,4-dimethyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure but different pharmacokinetic properties.
Dasatinib: A multi-targeted kinase inhibitor used in cancer therapy.
Uniqueness
3,4-dimethyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of both pyridinyl and benzoxazole moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H17N3O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-5-6-15(10-14(13)2)20(25)23-17-7-8-19-18(11-17)24-21(26-19)16-4-3-9-22-12-16/h3-12H,1-2H3,(H,23,25) |
InChI Key |
SHXHHAGPUPNWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)C |
Origin of Product |
United States |
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